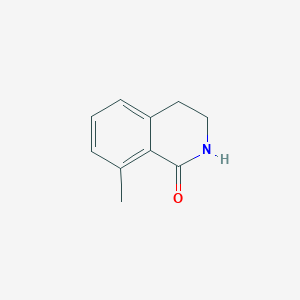

8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAVXUVDTBJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694611 | |

| Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-79-9 | |

| Record name | 3,4-Dihydro-8-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Foreword: The Significance of the Isoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of robust and efficient synthetic methodologies for accessing this core structure and its derivatives. This guide provides an in-depth exploration of the synthesis of a specific, targeted derivative, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1082041-79-9)[2], designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, grounded in established chemical principles.

Strategic Analysis of Synthetic Pathways

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be approached through several classic and modern synthetic strategies. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of this compound, the key challenge lies in the regioselective introduction of the methyl group at the C8 position of the isoquinolinone core. This can be achieved either by starting with a pre-functionalized aromatic precursor or by a late-stage C-H functionalization, though the former is often more controlled and higher-yielding for this specific substitution.

This guide will focus on two primary and well-established retrosynthetic approaches: the Bischler-Napieralski reaction and a plausible intramolecular Heck reaction . A third, alternative strategy involving a Curtius rearrangement will also be briefly discussed.

Primary Synthetic Strategy: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[3][4][5] It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5] This method is particularly well-suited for the synthesis of our target molecule, provided the appropriately substituted starting material is accessible.

Retrosynthetic Analysis and Key Starting Materials

The retrosynthesis of this compound via the Bischler-Napieralski reaction points to N-[2-(2-methylphenyl)ethyl]acetamide as the key precursor. This precursor, in turn, can be synthesized from 2-(2-methylphenyl)ethanamine and an acetylating agent.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] The mechanism is generally believed to involve the formation of a nitrilium ion intermediate, which then undergoes cyclization.[5] The choice of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is crucial for the efficient formation of this reactive intermediate.[4][5]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-[2-(2-methylphenyl)ethyl]acetamide

-

Reactants:

-

2-(2-Methylphenyl)ethanamine

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

Dissolve 2-(2-methylphenyl)ethanamine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[2-(2-methylphenyl)ethyl]acetamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Bischler-Napieralski Cyclization to this compound

-

Reactants:

-

N-[2-(2-methylphenyl)ethyl]acetamide

-

Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

-

A high-boiling point solvent (e.g., toluene or xylene)

-

-

Procedure:

-

Dissolve the N-[2-(2-methylphenyl)ethyl]acetamide in the solvent.

-

Carefully add the dehydrating agent (POCl₃ or P₂O₅) portion-wise, as the reaction can be exothermic.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous mixture with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

| Parameter | Condition | Rationale |

| Dehydrating Agent | POCl₃ or P₂O₅ | Promotes the formation of the reactive nitrilium ion intermediate.[4][5] |

| Solvent | Toluene or Xylene | High boiling point allows for the necessary reaction temperature for cyclization. |

| Temperature | Reflux | Provides the activation energy for the intramolecular electrophilic aromatic substitution. |

| Workup | Quenching with ice, basification | Neutralizes the acidic reaction mixture and allows for extraction of the product. |

Visualization of the Bischler-Napieralski Pathway

Caption: Bischler-Napieralski synthesis of the target molecule.

Alternative Synthetic Strategy: Intramolecular Heck Reaction

The intramolecular Mizoroki-Heck reaction offers a powerful and modern alternative for the construction of heterocyclic systems.[6] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[7]

Retrosynthetic Analysis and Key Starting Materials

For the synthesis of this compound, a suitable precursor for the intramolecular Heck reaction would be N-allyl-2-bromo-6-methylbenzamide. This starting material can be prepared from 2-bromo-6-methylbenzoic acid and allylamine.

Reaction Mechanism

The catalytic cycle of the Heck reaction typically involves:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

-

Carbopalladation: The aryl-palladium species adds across the double bond of the allyl group.

-

β-Hydride Elimination: Elimination of a palladium-hydride species to form the cyclized product.

-

Reductive Elimination: Regeneration of the palladium(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-allyl-2-bromo-6-methylbenzamide

-

Reactants:

-

2-Bromo-6-methylbenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Allylamine

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

Convert 2-bromo-6-methylbenzoic acid to the corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride.

-

In a separate flask, dissolve allylamine and the base in the anhydrous solvent and cool in an ice bath.

-

Slowly add the freshly prepared 2-bromo-6-methylbenzoyl chloride to the allylamine solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction as described in Step 1 of the Bischler-Napieralski protocol to isolate N-allyl-2-bromo-6-methylbenzamide.

-

Step 2: Intramolecular Heck Cyclization

-

Reactants:

-

N-allyl-2-bromo-6-methylbenzamide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, BINAP)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

High-boiling point solvent (e.g., DMF, DMAc)

-

-

Procedure:

-

To a reaction vessel, add N-allyl-2-bromo-6-methylbenzamide, the palladium catalyst, the phosphine ligand, and the base.

-

Add the degassed solvent under an inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

| Parameter | Condition | Rationale |

| Catalyst | Palladium(0) or Palladium(II) precursor | Facilitates the oxidative addition and subsequent steps of the catalytic cycle.[7] |

| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | Inorganic base (e.g., K₂CO₃) | Necessary for the regeneration of the active catalyst in the reductive elimination step. |

| Solvent | Aprotic polar (e.g., DMF) | Solubilizes the reactants and allows for the required reaction temperature. |

Visualization of the Intramolecular Heck Pathway

Caption: Intramolecular Heck reaction for the synthesis of the target.

Alternative Approach: Curtius Rearrangement

A Curtius rearrangement-based strategy offers another viable, albeit potentially longer, route. This approach involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then undergo intramolecular cyclization. A similar strategy has been successfully employed for the synthesis of related dihydroisoquinolinones.[8]

This pathway would commence with a suitable cinnamic acid derivative, which is then converted to the corresponding acyl azide. The subsequent Curtius rearrangement and thermal cyclization of the resulting styryl isocyanate would furnish the isoquinolinone core.[8] The final step would be the catalytic hydrogenation of the double bond to yield the target 3,4-dihydroisoquinolin-1(2H)-one.[8]

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes is a typical eluent system. Recrystallization from a suitable solvent system can also be employed for further purification.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the target molecule. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, and the two methylene groups of the dihydroisoquinolinone core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl stretch for the amide group, typically in the range of 1650-1680 cm⁻¹.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Conclusion and Future Perspectives

This guide has detailed two primary, robust synthetic strategies—the Bischler-Napieralski reaction and the intramolecular Heck reaction—for the synthesis of this compound. While the Bischler-Napieralski reaction represents a classic and often high-yielding approach, the intramolecular Heck reaction provides a modern, palladium-catalyzed alternative that may offer advantages in terms of functional group tolerance and milder conditions. The choice of the optimal route will depend on factors such as starting material availability, laboratory capabilities, and desired scale. The continued development of novel catalytic systems and reaction methodologies will undoubtedly lead to even more efficient and sustainable syntheses of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1082041-79-9 [chemicalbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. soc.chim.it [soc.chim.it]

- 7. Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. Designed for professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical insights, grounded in authoritative references.

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This heterocyclic motif is a key structural component in a variety of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antitumor, antimicrobial, and antioomycete properties.[1][2][3] The introduction of substituents onto this core structure allows for the fine-tuning of its physicochemical and biological properties. The 8-methyl derivative, this compound, represents a specific analogue whose properties are of interest for developing novel chemical entities. This guide will delve into the specific characteristics imparted by the 8-methyl substitution.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the well-characterized parent molecule and other methylated isomers.

Core Chemical Attributes

A summary of the core chemical properties for the parent scaffold and the target molecule is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| CAS Number | 1082041-79-9 | [4] |

| Parent Compound (C₉H₉NO) Molecular Weight | 147.17 g/mol | [5] |

| Parent Compound (C₉H₉NO) XLogP3 | 1.2 | [5] |

Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted for this compound based on analogous compounds reported in the literature.[1][2][6]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (H5, H6, H7): Expected to appear as a multiplet system in the range of δ 7.0-7.8 ppm. The electron-donating methyl group at C8 will likely shield the adjacent aromatic protons, causing slight upfield shifts compared to the unsubstituted parent compound.

-

Methylene Protons (H3): A triplet is expected around δ 3.5-3.7 ppm, coupled to the H4 protons.

-

Methylene Protons (H4): A triplet is expected around δ 2.9-3.1 ppm, coupled to the H3 protons.

-

Amide Proton (NH): A broad singlet is anticipated in the region of δ 8.0-8.6 ppm, though its position can be highly dependent on solvent and concentration.

-

Methyl Protons (8-CH₃): A sharp singlet is expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C1): A signal is expected in the range of δ 164-166 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons (including the quaternary carbons C4a and C8a) are expected between δ 120-140 ppm. The carbon bearing the methyl group (C8) will be shifted downfield.

-

Methylene Carbon (C3): A signal is anticipated around δ 40-42 ppm.

-

Methylene Carbon (C4): A signal is expected around δ 27-29 ppm.

-

Methyl Carbon (8-CH₃): A signal is expected around δ 18-22 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption is anticipated around 1650-1680 cm⁻¹.

-

C-H Aromatic Stretch: Peaks are expected just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks are expected just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₂NO⁺.

-

Synthesis Methodologies

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is well-established, with several named reactions being applicable. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Proposed Synthetic Route: Bischler-Napieralski-Type Cyclization

A robust and frequently employed method for constructing the dihydroisoquinolinone ring system is a variation of the Bischler-Napieralski reaction. This approach involves the cyclization of an N-acyl-β-phenylethylamine. For the synthesis of the 8-methyl derivative, a plausible route starts from 2-methylphenethylamine.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of 2-Methylphenethylamine

-

Dissolve 2-methylphenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

-

Slowly add an acetylating agent, for example, acetyl chloride or acetic anhydride (1.1 eq), to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-2-(2-methylphenyl)ethylamine intermediate.

Step 2: Cyclization to form this compound

-

Treat the crude N-acetyl intermediate with a strong dehydrating agent and Lewis acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Heat the mixture, typically to 80-120 °C, for several hours. The reaction should be monitored by TLC or LC-MS.

-

After completion, carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a strong base, such as sodium hydroxide, until a precipitate forms.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Alternative Synthetic Pathways

Other notable methods for synthesizing the dihydroisoquinolinone core include the Pictet-Spengler reaction and the Castagnoli-Cushman reaction, which are particularly useful for creating more complex, substituted analogues.[1][7] Microwave-assisted protocols for these reactions have also been developed to improve reaction times and yields.[8]

Caption: Proposed Bischler-Napieralski-type synthesis of this compound.

Chemical Reactivity and Derivatization

The this compound molecule possesses several reactive sites that can be exploited for further chemical modification, making it a versatile building block in drug discovery.

Caption: Key reactive sites of this compound for derivatization.

-

N-Functionalization: The amide nitrogen can be deprotonated with a strong base and subsequently alkylated, arylated, or acylated to introduce a wide variety of substituents at the N2 position.

-

α-Carbonyl Chemistry: The methylene group at the C4 position, being alpha to the carbonyl, can be functionalized via enolate chemistry, allowing for the introduction of alkyl or other groups.

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution will be directed by the activating methyl group and the deactivating effect of the fused lactam ring.

Potential Applications in Drug Discovery

While the specific biological profile of this compound is not yet detailed in the literature, the broader class of dihydroisoquinolinones has shown significant promise in several therapeutic areas.

-

Anticancer Agents: Numerous derivatives of the isoquinoline core have been investigated for their anticancer properties.[9] For example, certain pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones have been developed as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in oncology.

-

Antimicrobial and Antifungal Activity: Research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one can exhibit potent activity against various pathogens, including the oomycete Pythium recalcitrans.[1][2]

-

Central Nervous System (CNS) Applications: The related tetrahydroisoquinoline scaffold is a well-known pharmacophore for CNS-active agents. Derivatization of the dihydroisoquinolinone core could lead to novel modulators of neurological targets.

The 8-methyl substitution may influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially offering a unique pharmacological profile compared to other isomers. Further research is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is a valuable chemical entity with a foundation in the well-established and biologically significant dihydroisoquinolinone class. While specific experimental data is sparse, its chemical properties and reactivity can be reliably inferred from analogous structures. The synthetic pathways are well-understood, allowing for its accessible preparation and derivatization. This technical guide provides a solid framework for researchers to understand and utilize this compound in the exploration of new chemical space for drug discovery and development.

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1082041-79-9 [chemicalbook.com]

- 5. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

8-Methyl-3,4-dihydroisoquinolin-1(2H)-one mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary

This compound belongs to the dihydroisoquinolinone chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] While direct pharmacological data for this specific methylated analog is not extensively available in the public domain, the broader class of dihydroisoquinolinone derivatives has been shown to exhibit a diverse range of biological activities.[3] This guide synthesizes the known mechanisms of action for structurally related compounds to propose and detail potential pathways and biological targets for this compound. We will explore potential activities as an MDM2 inhibitor, a dopamine D1 receptor modulator, and an enzyme inhibitor, providing detailed experimental protocols to investigate these hypotheses.

Introduction to the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, forming the backbone of compounds with applications ranging from anticancer to neurological and anti-infective agents.[1][3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized at various positions to achieve specific interactions with biological targets. The addition of a methyl group at the 8-position, as in the topic compound, can significantly influence its steric and electronic properties, potentially altering its binding affinity, selectivity, and metabolic stability compared to the parent molecule.

Potential Mechanism of Action I: Inhibition of the p53-MDM2 Interaction

A prominent mechanism of action for some dihydroisoquinolinone derivatives is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2).[5]

Scientific Rationale

In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation. Small molecules that can block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. A dihydroisoquinolinone derivative, NVP-CGM097, is a potent and selective MDM2 inhibitor that has advanced to clinical trials.[5] This precedent suggests that this compound could potentially act through a similar mechanism.

Proposed Signaling Pathway

Caption: Potential inhibition of the p53-MDM2 pathway.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the disruption of the p53-MDM2 interaction in a high-throughput format.

Methodology:

-

Reagents:

-

Recombinant human MDM2 protein (tagged with a FRET donor, e.g., terbium cryptate).

-

A synthetic peptide corresponding to the p53 transactivation domain (tagged with a FRET acceptor, e.g., d2).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

This compound (dissolved in DMSO).

-

Positive control inhibitor (e.g., Nutlin-3a).

-

-

Procedure:

-

Prepare a serial dilution of the test compound and controls in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the tagged MDM2 protein and p53 peptide to the wells.

-

Add the diluted compound or controls to the wells.

-

Incubate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence.

-

A decrease in this ratio indicates disruption of the p53-MDM2 interaction.

-

Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Potential Mechanism of Action II: Positive Allosteric Modulation of the Dopamine D1 Receptor

Several complex derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potent and selective positive allosteric modulators (PAMs) of the dopamine D1 receptor.[6][7][8][9]

Scientific Rationale

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that play a critical role in cognition, motor control, and motivation.[8] PAMs of the D1 receptor do not activate the receptor directly but enhance the response to the endogenous ligand, dopamine. This offers a more nuanced therapeutic approach compared to direct agonists, potentially with a lower risk of tolerance and overstimulation.[7] Given that the dihydroisoquinolinone scaffold is key to this activity, this compound is a candidate for investigation as a D1 PAM.

Proposed Signaling Pathway

Caption: Potential D1 receptor positive allosteric modulation.

Experimental Protocol: cAMP Accumulation Assay

This cell-based assay measures the functional consequence of D1 receptor activation, which is the production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Culture the cells to an appropriate confluency.

-

-

Reagents:

-

Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Dopamine (as the agonist).

-

This compound.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

-

Procedure:

-

Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

-

Remove the culture medium and add the assay medium containing a fixed, sub-maximal concentration of dopamine (e.g., the EC20).

-

Add a serial dilution of the test compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and follow the protocol of the chosen cAMP detection kit to measure cAMP levels.

-

-

Data Analysis:

-

Plot the cAMP concentration against the test compound concentration.

-

A potentiation of the dopamine-induced cAMP signal will result in a sigmoidal dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

-

Other Potential Mechanisms of Action

The isoquinoline and dihydroisoquinolinone scaffolds are associated with a variety of other biological activities.

| Potential Target/Mechanism | Rationale |

| Enzyme Inhibition | Derivatives have shown inhibitory activity against enzymes like D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase.[10] This is often due to the scaffold's ability to fit into active sites and form key interactions. |

| Antimicrobial/Antioomycete Activity | A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed potent activity against the phytopathogen Pythium recalcitrans, possibly by disrupting biological membrane systems.[4][11] |

| Sigma-2 Receptor Ligand | A derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline was identified as a highly selective sigma-2 receptor ligand with antinociceptive effects.[12] |

Proposed Experimental Workflow

To systematically investigate the mechanism of action of this compound, the following workflow is proposed:

Caption: Proposed experimental workflow for mechanism elucidation.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to well-characterized bioactive molecules provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential roles as an inhibitor of the p53-MDM2 interaction and as a positive allosteric modulator of the dopamine D1 receptor. The experimental protocols and workflow detailed in this guide offer a robust framework for researchers and drug development professionals to systematically uncover the pharmacological profile of this compound and determine its therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intracellular Binding Site for a Positive Allosteric Modulator of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. In the absence of publicly available experimental spectra for this specific derivative, this document leverages established principles of spectroscopic interpretation and comparative data from the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, and related analogues to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural and synthetic aspects.

Introduction: The Significance of the Dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3][4] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling interaction with various biological targets. The introduction of substituents, such as a methyl group at the 8-position, can significantly influence the molecule's physicochemical properties, metabolic stability, and pharmacological activity. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of such derivatives during synthesis and for elucidating structure-activity relationships in drug discovery programs.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of 3,4-dihydroisoquinolin-1(2H)-one and the expected electronic effects of the 8-methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons. The chemical shifts are influenced by the electron-donating nature of the amide nitrogen and the methyl group, as well as the anisotropic effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 (NH) | ~7.5-8.5 | br s | - | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be highly dependent on solvent and concentration. |

| H-5 | ~8.0 | d | ~7.5 | This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons. |

| H-7 | ~7.2 | d | ~7.5 | This proton is ortho to the methyl group and will be influenced by its electron-donating effect, leading to a slightly upfield shift compared to H-5. |

| H-6 | ~7.4 | t | ~7.5 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |

| H-3 (CH₂) | ~3.5 | t | ~6.5 | These protons are adjacent to the amide nitrogen and are expected to be a triplet due to coupling with the H-4 protons. |

| H-4 (CH₂) | ~3.0 | t | ~6.5 | These benzylic protons are coupled to the H-3 protons, appearing as a triplet. |

| 8-CH₃ | ~2.3 | s | - | The methyl group protons will appear as a singlet. |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known spectrum of 3,4-dihydroisoquinolin-1(2H)-one and the expected substituent effects of the methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~165 | The carbonyl carbon of the lactam is expected to be significantly deshielded. |

| C-8a | ~138 | This quaternary carbon is part of the aromatic ring fusion. |

| C-4a | ~128 | This quaternary carbon is also at the ring fusion. |

| C-8 | ~135 | The methyl-substituted aromatic carbon will be downfield. |

| C-5 | ~128 | Aromatic CH carbon. |

| C-6 | ~132 | Aromatic CH carbon. |

| C-7 | ~127 | Aromatic CH carbon. |

| C-3 | ~40 | Methylene carbon adjacent to the nitrogen. |

| C-4 | ~28 | Benzylic methylene carbon. |

| 8-CH₃ | ~18 | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are predicted as follows:

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | ~3200 | Medium | Characteristic of a secondary amide. |

| C-H Stretch (Aromatic) | ~3050 | Medium | Aromatic C-H bond vibrations. |

| C-H Stretch (Aliphatic) | ~2950 | Medium | Aliphatic C-H bond vibrations from the methyl and methylene groups. |

| C=O Stretch (Amide) | ~1660 | Strong | The strong absorption of the lactam carbonyl is a key feature. |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong | Aromatic ring skeletal vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ), the following is expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 161.

-

Major Fragmentation Pathways:

-

Loss of CO (m/z = 133), a common fragmentation for lactams.

-

Loss of CH₃ (m/z = 146), corresponding to the loss of the methyl group.

-

Retro-Diels-Alder type fragmentation of the dihydroisoquinoline ring system.

-

Proposed Synthetic Route: Radical Cyclization

While several methods exist for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a plausible and modern approach for the synthesis of this compound is via a radical cyclization of an appropriately substituted N-acyl-N-allylaniline derivative.[5][6] This method offers good functional group tolerance and can be performed under relatively mild conditions.

Synthetic Workflow

The proposed synthesis involves a two-step sequence starting from commercially available 2-methylaniline.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(2-methylphenyl)acrylamide

-

To a solution of 2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add acryloyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-methylphenyl)acrylamide.

Step 2: Synthesis of this compound

-

To a solution of N-(2-methylphenyl)acrylamide (1.0 eq) in acetic acid, add manganese(III) acetate (2.5 eq) and copper(II) acetate (0.5 eq).

-

Heat the reaction mixture at 80-100 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound, a molecule of interest in medicinal chemistry. The presented NMR, IR, and MS data, derived from a thorough analysis of structurally related compounds, offer a reliable reference for researchers working with this and similar derivatives. Furthermore, the proposed synthetic route via radical cyclization outlines a practical and efficient method for its preparation. This guide serves as a valuable resource for the synthesis, purification, and characterization of this important heterocyclic compound, facilitating its exploration in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-Alkylisoquinolines via Radical Cyclization - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Crystal structure of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Prospective Crystal Structure of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Authored by: A Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide addresses the crystal structure of this compound, a molecule of significant interest within the broader class of isoquinolinones known for their diverse biological activities. As of the latest literature review, a definitive, publicly available crystal structure for this specific compound has not been reported. Therefore, this document serves as a proactive, technically-grounded whitepaper outlining the essential methodologies for its determination, from synthesis and crystallization to sophisticated structural analysis. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to elucidate and leverage this valuable structural information.

Strategic Importance in Medicinal Chemistry

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the precise crystal structure of derivatives like this compound is critical for structure-activity relationship (SAR) studies. This knowledge allows for the rational design of more potent and selective drug candidates by revealing key intermolecular interactions with biological targets.

Proposed Synthetic Route and Purification

To obtain a crystal structure, the synthesis of high-purity this compound is the foundational step. A plausible and efficient synthetic approach is the intramolecular cyclization of a suitable N-phenethyl-2-methylbenzamide precursor.

Synthetic Protocol

| Step | Procedure | Rationale |

| 1 | Amide Formation: React 2-methylbenzoyl chloride with 2-phenylethanamine in the presence of a non-nucleophilic base like triethylamine in a suitable aprotic solvent (e.g., dichloromethane) at 0°C to room temperature. | This standard amidation reaction forms the linear precursor necessary for the subsequent cyclization. |

| 2 | Purification of Precursor: The crude N-(2-phenylethyl)-2-methylbenzamide is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. | High purity of the starting material is crucial for clean cyclization and subsequent crystallization. |

| 3 | Intramolecular Cyclization (Bischler-Napieralski type): The purified amide is treated with a dehydrating/activating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-140°C). | This acid-catalyzed cyclization is a classic method for the synthesis of dihydroisoquinolines. |

| 4 | Workup and Final Purification: The reaction mixture is cooled, quenched with ice water, and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography. | This ensures the removal of acidic reagents and byproducts, yielding the pure target compound. |

Synthesis Workflow Diagram

A Predictive and Methodological Guide to the Pharmacokinetics of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

A Senior Application Scientist's Perspective on Preclinical Characterization

This technical guide provides a comprehensive framework for elucidating the pharmacokinetic profile of the novel small molecule, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one. In the absence of published data for this specific entity, this document serves as a predictive roadmap, detailing the essential in vitro and in vivo studies required to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The methodologies outlined herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to generate the robust data necessary for advancing a compound through the drug discovery pipeline.[1][2][3][4]

Foundational Strategy: From Prediction to In Vivo Assessment

The journey to understanding a compound's behavior in the body begins long before animal studies. A modern DMPK strategy is a tiered approach, starting with rapid, cost-effective in vitro assays that predict in vivo outcomes.[2][5] This "fail fast, fail cheap" philosophy allows researchers to identify potential liabilities early, enabling medicinal chemists to optimize molecular structures for better pharmacokinetic properties.[1][5]

Our investigation into this compound will follow this logical progression:

-

In Vitro ADME Profiling: A battery of assays to determine fundamental properties like metabolic stability, membrane permeability, and plasma protein binding. These studies form the cornerstone of preclinical evaluation.[1]

-

In Vivo Pharmacokinetic Studies: Administration of the compound to a preclinical species (e.g., rat) to measure its concentration in the bloodstream over time, yielding critical parameters like clearance, volume of distribution, and bioavailability.

-

Bioanalytical Method Development: The crucial, concurrent step of establishing a sensitive and specific assay, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the compound in biological matrices.[6][7]

This structured approach ensures that each experimental step informs the next, building a comprehensive and predictive pharmacokinetic profile.

Caption: High-level workflow for pharmacokinetic characterization.

Core In Vitro ADME Assays

Early in vitro ADME assays are critical for establishing the foundational pharmacokinetic properties of a drug candidate.[8] These assays provide insights into potential liabilities such as rapid metabolism or poor absorption, guiding the optimization of chemical structures.[2]

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolic reactions.[9][10] The microsomal stability assay measures the rate at which our compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[10][11]

Causality: A compound that is rapidly metabolized in this assay is likely to have high hepatic clearance and, consequently, a short half-life and poor oral bioavailability in vivo. This is a major red flag in drug development.

Experimental Protocol: Liver Microsomal Stability [9][12][13]

-

Preparation: Thaw pooled liver microsomes (human and rat) on ice. Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and the test compound (final concentration of 1 µM).

-

Pre-incubation: Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final microsomal protein concentration should be ~0.5 mg/mL.[13]

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[14] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, exert a therapeutic effect, and be cleared from the body.[14][15] Therefore, determining the extent of plasma protein binding is crucial.[16]

Causality: High plasma protein binding (>99%) can limit the free concentration of the drug at the site of action and reduce its rate of clearance. The "free drug hypothesis" posits that the unbound concentration is what drives pharmacological activity.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [14][15][17]

-

Device Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a semi-permeable membrane (8-12 kDa MWCO).[17]

-

Sample Addition: Add plasma (human and rat) spiked with the test compound (e.g., 2 µM) to one chamber and phosphate-buffered saline (PBS) to the other.[14]

-

Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

-

Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

-

Matrix Matching: Combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma to ensure identical matrix effects for analysis.

-

Analysis: Determine the concentrations of the compound in both processed samples by LC-MS/MS.

-

Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.

Membrane Permeability (Caco-2 Assay)

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a widely used in vitro model of the human intestinal epithelium.[18][19] This assay predicts a compound's intestinal permeability and can also identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[18]

Causality: Low permeability in the Caco-2 assay often correlates with poor oral absorption in vivo. A high efflux ratio (basolateral-to-apical transport being much greater than apical-to-basolateral) indicates the compound is actively pumped out of the intestinal cells, which can severely limit its bioavailability. This information is compliant with preclinical safety assessments described in ICH guidelines.[20]

Caption: Bidirectional transport in the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability [18][20][21]

-

Cell Culture: Seed Caco-2 cells onto semipermeable supports in multi-well plates and culture for ~21 days to allow differentiation and formation of a confluent monolayer.[19]

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² should be used.[19][21]

-

Transport Study (Apical to Basolateral - A→B):

-

Add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate at 37°C for a set time (e.g., 2 hours).[18]

-

At the end of the incubation, collect samples from both A and B sides.

-

-

Transport Study (Basolateral to Apical - B→A):

-

Perform the reverse experiment by adding the compound to the B side and sampling from the A side.

-

-

Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[19]

In Vivo Pharmacokinetic Study

Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living organism.[22] An in vivo PK study, typically in rodents, provides a holistic view of ADME and is required to understand key parameters that govern drug exposure.[4]

Causality: The plasma concentration-time profile is the definitive output of a PK study. From this profile, we can calculate parameters that dictate dosing regimens for future efficacy and toxicology studies. For example, a low oral bioavailability (F%) would indicate absorption or first-pass metabolism issues, while a very high clearance (Cl) would suggest the drug is eliminated too quickly to be effective.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO) [22]

-

Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg). This route is used to assess oral absorption and bioavailability.

-

-

Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process blood samples immediately by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in all plasma samples using a fully validated LC-MS/MS method.[23][24]

-

Data Analysis: Use non-compartmental analysis (NCA) software to analyze the plasma concentration-time data.[25][26][27][28]

Data Interpretation and Summary

The final step is to synthesize the data from all experiments into a coherent pharmacokinetic profile. The primary quantitative outputs are summarized below.

Table 1: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Abbreviation | How It's Determined | Significance & Interpretation |

| Maximum Concentration | Cmax | Direct observation from PO concentration-time data | The highest drug concentration observed in plasma after oral dosing. |

| Time to Cmax | Tmax | Direct observation from PO concentration-time data | The time at which Cmax is reached; indicates the rate of absorption. |

| Area Under the Curve | AUC | Integration of the concentration-time curve (NCA) | Represents the total systemic exposure to the drug over time. |

| Clearance | Cl | Dose_IV / AUC_IV | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |

| Volume of Distribution | Vd | Calculated from Cl and elimination rate constant | An apparent volume into which the drug distributes; indicates tissue penetration. |

| Terminal Half-Life | t½ | 0.693 / elimination rate constant | The time required for the plasma concentration to decrease by half. |

| Oral Bioavailability | F% | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the oral dose that reaches systemic circulation. |

By integrating the in vitro data (stability, permeability, protein binding) with these in vivo parameters, a predictive model of the compound's disposition can be built.[1][29][30] For instance, high intrinsic clearance in microsomes should correlate with high in vivo clearance. Poor Caco-2 permeability would be expected to result in low oral bioavailability. This integrated understanding is paramount for making informed decisions on the progression of this compound as a potential drug candidate.

References

- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 2. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]

- 3. longdom.org [longdom.org]

- 4. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. ovid.com [ovid.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. criver.com [criver.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. mercell.com [mercell.com]

- 14. enamine.net [enamine.net]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. bioivt.com [bioivt.com]

- 17. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. enamine.net [enamine.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 24. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]

- 25. NCOMP--a windows-based computer program for noncompartmental analysis of pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. qpharmetra.com [qpharmetra.com]

- 27. NCA [pcmodfit.co.uk]

- 28. mathworks.com [mathworks.com]

- 29. scienceopen.com [scienceopen.com]

- 30. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Evaluating 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoquinoline Scaffold and the Imperative for Novel Anticancer Agents

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic molecules.[1][2] Derivatives of the broader isoquinoline and tetrahydroisoquinoline families have demonstrated a wide range of pharmacological activities, including promising antitumor effects.[3] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis and autophagy.[4] Given the urgent and ongoing need for novel cancer therapeutics, the exploration of new derivatives of this scaffold is a critical endeavor in drug discovery.

This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one , in cancer cell lines. As there is currently limited publicly available data on the specific anticancer activity of this particular derivative, these protocols are presented as a foundational framework for its systematic investigation. The methodologies detailed herein are designed to first establish cytotoxic potential and then to elucidate the underlying mechanism of action, providing a robust and logical progression for preclinical assessment.

Experimental Design: A Phased Approach to Compound Evaluation

A systematic workflow is essential for the efficient and informative assessment of a novel compound. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Part 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of this compound across a panel of representative cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]

Materials:

-

Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.[7]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium with vehicle) and "blank" (medium only).[8]

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Data Presentation: The IC₅₀ values should be presented in a clear, tabular format for easy comparison across different cell lines and time points.

| Cell Line | Tissue of Origin | IC₅₀ at 48h (µM) | IC₅₀ at 72h (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |

| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |

| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] |

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next crucial step is to understand how it induces cell death. The two most common fates of cancer cells upon treatment with a cytotoxic agent are apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]

Materials:

-

Cancer cell lines showing sensitivity to the compound

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Sterile 6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Analysis: The flow cytometer will generate dot plots separating the cell population into four quadrants:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: Propidium Iodide is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12] Treatment with a cytotoxic agent can cause cells to arrest in a specific phase, which can be quantified by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% Ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

-

Cell Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13] Fix the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only stains the DNA.[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer.

Data Analysis: The flow cytometer will generate a histogram of cell count versus fluorescence intensity.

-

The first peak represents cells in the G0/G1 phase (2n DNA content).

-

The area between the peaks represents cells in the S phase (synthesizing DNA).

-

The second peak represents cells in the G2/M phase (4n DNA content).

Specialized software is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.[14] This analysis will reveal if the compound induces cell cycle arrest at a specific checkpoint.

Part 3: Probing Molecular Targets and Pathways

Following the identification of a cellular phenotype (e.g., apoptosis), the final step is to investigate the molecular machinery involved. Western blotting is a powerful technique to analyze the expression levels of specific proteins within key signaling pathways.[15][16]

Potential Signaling Pathway for Apoptosis Induction

Many cytotoxic agents induce apoptosis through the activation of caspases, a family of cysteine proteases. A key event is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3. Therefore, examining the levels of cleaved Caspase-3 and cleaved PARP can serve as robust biochemical markers of apoptosis.

Caption: A potential apoptotic signaling pathway initiated by a cytotoxic compound.

Protocol 4: Western Blot Analysis

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[16][17]

Materials:

-

Treated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-β-actin [loading control])

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cell pellets on ice using lysis buffer.[15][18] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[19]

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins based on molecular weight.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][18]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.[15]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[19]